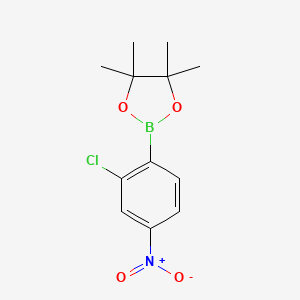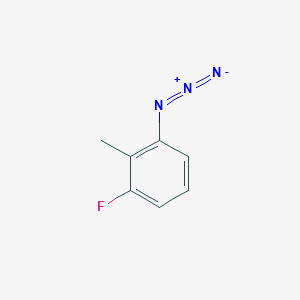![molecular formula C10H14N2O B1466486 2-[(3-Aminoazetidin-1-yl)methyl]phenol CAS No. 1486737-97-6](/img/structure/B1466486.png)
2-[(3-Aminoazetidin-1-yl)methyl]phenol
Overview
Description
2-[(3-Aminoazetidin-1-yl)methyl]phenol, also known as 3-aminomethyl-1-azetidinol or AMAM, is an organic compound that has been used in a variety of scientific research applications. It is a cyclic amine with a unique structure that has been found to possess a variety of biochemical and physiological effects.
Scientific Research Applications
Applications in Chemical Synthesis and Catalysis
Synthesis of Triazole Schiff’s Base Derivatives Schiff's base derivatives, including compounds synthesized from 2-[(3-Aminoazetidin-1-yl)methyl]phenol, have been studied for their inhibitory kinetics on tyrosinase activity, indicating potential applications in the development of antityrosinase agents. These compounds exhibit potent inhibitory effects, with the substituent position on the benzene ring and the nature of substituents significantly affecting their anti-tyrosinase activities. Such findings contribute to the field of enzyme inhibition and can inform the design of compounds for therapeutic and cosmetic applications (Yu et al., 2015).
Development of Asymmetric Di-Ni(II) Systems Asymmetric di-Ni(II) systems based on phenol-derived ligands have been synthesized, showing high efficiency as functional models for phosphodiesterases. These complexes demonstrate the highest catalytic activity reported, significantly accelerating reactions compared to uncatalyzed processes. The structure and physicochemical properties of these systems contribute to understanding metallohydrolase mimics and catalytic mechanisms, enhancing the field of biomimetic catalysis (Ren et al., 2011).
Applications in Biochemistry and Medicinal Chemistry
Anticancer Properties of Bis-Triazoles Compounds derived from this compound have been screened for anticancer activity, demonstrating promising properties against a range of cancer cell lines. This research is foundational for the development of potential anticancer agents, contributing to oncological therapeutics (Holla et al., 2002).
Antimicrobial and Antifungal Agents Novel metal complexes with heterocyclic ligands, including this compound, have been synthesized and characterized. These complexes exhibit significant antimicrobial and antifungal activities, suggesting their potential as therapeutic agents against bacterial and fungal infections (Yamgar et al., 2014).
Tubulin-Targeting Antitumor Agents Derivatives of this compound have been evaluated for their antiproliferative effects, specifically targeting tubulin polymerization. These compounds have been identified as potential tubulin-targeting antitumor agents, offering a pathway for developing new therapeutic options for cancer treatment (Greene et al., 2016).
properties
IUPAC Name |
2-[(3-aminoazetidin-1-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-6-12(7-9)5-8-3-1-2-4-10(8)13/h1-4,9,13H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPGFXCTMVVLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466403.png)



![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466413.png)
![4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1466414.png)

![{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466416.png)
![3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1466418.png)
![4-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1466421.png)



